molecular formula C15H14IN B14132774 9,10-Dimethylacridin-10-ium iodide CAS No. 951-00-8

9,10-Dimethylacridin-10-ium iodide

Cat. No.: B14132774
CAS No.: 951-00-8
M. Wt: 335.18 g/mol
InChI Key: PSGNLAAYSDUUHV-UHFFFAOYSA-M
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Description

Acridinium (B8443388) compounds, characterized by a nitrogen-containing heterocyclic aromatic structure, have garnered considerable attention for their unique photophysical and electrochemical properties. ontosight.aimdpi.com Their derivatives are integral to various research domains, from the development of chemiluminescent probes for biochemical assays to their use as potent photosensitizers. ontosight.aimdpi.com

Quaternary acridinium derivatives are a prominent subclass of acridinium compounds, distinguished by a positively charged quaternary nitrogen atom within the acridine (B1665455) core. This structural feature imparts unique electronic and reactive properties. In recent years, these derivatives have been extensively explored for their utility in photoredox catalysis, where they can facilitate a wide range of chemical transformations with high efficiency and selectivity under mild conditions. researchgate.net Their ability to absorb light and participate in electron transfer processes makes them valuable components in the design of novel synthetic methodologies.

Furthermore, the inherent fluorescence of many acridinium derivatives has led to their widespread use in the development of sensitive probes for biological imaging and environmental sensing. ontosight.ai The tunability of their photophysical properties through synthetic modification allows for the creation of tailored molecules for specific applications.

Cationic organic frameworks (COFs) represent a class of porous crystalline materials constructed from organic building blocks linked by strong covalent bonds. rsc.org The introduction of cationic charges into the framework, as seen in quaternary acridinium-based structures, can lead to materials with unique properties and functionalities. These charged frameworks have shown significant potential in areas such as ion exchange, gas storage, and heterogeneous catalysis. rsc.orgfrontiersin.org

The ordered and porous nature of COFs provides a high surface area and well-defined channels, which can enhance catalytic activity by concentrating reactants and facilitating product diffusion. acs.orgyoutube.comresearchgate.net Cationic COFs, in particular, can act as solid-state electrolytes for applications in batteries and can serve as robust platforms for anchoring catalytically active species. rsc.org The electrostatic interactions within the charged framework can also influence the selectivity of catalytic reactions. frontiersin.org

The study of acridine and its derivatives dates back to the late 19th century, with initial investigations focusing on their synthesis and basic chemical properties. The development of 9,10-Dimethylacridin-10-ium iodide is part of the broader exploration of quaternized acridines. The synthesis of such compounds, often achieved through the methylation of the parent acridine, has been a subject of interest for understanding the impact of substitution on the electronic and steric properties of the acridinium core. nih.gov While specific historical milestones for this compound are not extensively documented in readily available literature, its existence is noted in chemical supplier databases. lookchem.com

This article aims to provide a focused and scientifically rigorous examination of this compound. The primary objective is to detail its synthesis, spectroscopic and electrochemical properties, and to explore its established and potential applications in key areas of chemical research. By adhering to a strict outline, this work will systematically present the current understanding of this compound, highlighting its role in photoredox catalysis, organic light-emitting diodes (OLEDs), and bioimaging. The information presented is intended to be a valuable resource for researchers in the fields of organic chemistry, materials science, and chemical biology.

Physicochemical Properties of this compound

PropertyValue
CAS Number 951-00-8 lookchem.com
Molecular Formula C₁₅H₁₄IN
Appearance Reported as a liquid by some suppliers. lookchem.com
Purity Typically offered at ≥99.0%. lookchem.com

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

CAS No.

951-00-8

Molecular Formula

C15H14IN

Molecular Weight

335.18 g/mol

IUPAC Name

9,10-dimethylacridin-10-ium;iodide

InChI

InChI=1S/C15H14N.HI/c1-11-12-7-3-5-9-14(12)16(2)15-10-6-4-8-13(11)15;/h3-10H,1-2H3;1H/q+1;/p-1

InChI Key

PSGNLAAYSDUUHV-UHFFFAOYSA-M

Canonical SMILES

CC1=C2C=CC=CC2=[N+](C3=CC=CC=C13)C.[I-]

Origin of Product

United States

Synthetic Methodologies and Chemical Modifications of 9,10 Dimethylacridin 10 Ium Iodide

Established Synthetic Routes to 9,10-Dimethylacridin-10-ium Iodide

The formation of this compound is primarily achieved through a two-stage process: the synthesis of the 9-methylacridine (B196024) precursor followed by its quaternization.

Preparation via 9-Methylacridine Precursors and Iodomethane Quaternization

The most direct method for synthesizing this compound is the N-methylation of 9-methylacridine using an alkylating agent like methyl iodide. This reaction, a form of quaternization, leverages the nucleophilic character of the nitrogen atom within the acridine (B1665455) ring. In a typical procedure, 9-methylacridine is dissolved in a suitable solvent, such as acetone (B3395972) or acetonitrile. An excess of methyl iodide is then added, and the mixture is heated under reflux. This process facilitates the attack of the acridine nitrogen on the methyl iodide, forming the quaternary ammonium (B1175870) salt, this compound, which often precipitates from the solution and can be purified by washing or recrystallization. nih.gov For instance, heating 9-ethylacridine (B14139479) with methyl iodide in a sealed microwave vial at 120 °C for 30 minutes has been shown to be an effective method for N-methylation. nih.gov

General Acridine Synthesis Routes Relevant to Precursor Formation

The synthesis of the 9-methylacridine precursor can be accomplished through several established methods for constructing the acridine core.

Bernthsen Acridine Synthesis: This method involves the condensation of a diarylamine, like diphenylamine (B1679370), with a carboxylic acid in the presence of a dehydrating agent, typically zinc chloride, at high temperatures (200-270 °C). wikipedia.orgpharmaguideline.comyoutube.com To produce 9-methylacridine, diphenylamine is heated with glacial acetic acid and anhydrous zinc chloride. prepchem.com The reaction proceeds over several hours, and after a workup involving dissolution in sulfuric acid and subsequent precipitation with ammonia, the 9-methylacridine product is isolated. prepchem.com While effective, this method can produce tarry by-products. prepchem.comresearchgate.net Using polyphosphoric acid can lower the required reaction temperature, but often with a decrease in yield. wikipedia.org

Ullmann Condensation: The Ullmann reaction provides another pathway to acridine precursors. This typically involves the copper-catalyzed reaction of an aryl halide with an amine. researchgate.netwikipedia.org A relevant approach is the condensation of aniline (B41778) with o-chlorobenzoic acid to form diphenylamine-2-carboxylic acid. pharmaguideline.com This intermediate can then be cyclized using a catalyst like phosphorus oxychloride (POCl₃) to yield 9-chloroacridine, which can be subsequently converted to acridine and its derivatives. pharmaguideline.comscribd.com The Ullmann condensation generally requires high temperatures and polar solvents like N-methylpyrrolidone or dimethylformamide. wikipedia.org

Table 1: Comparison of General Acridine Synthesis Routes

Synthesis MethodReactantsCatalyst/ReagentConditionsKey Features
Bernthsen Synthesis Diarylamine, Carboxylic AcidZinc Chloride or Polyphosphoric AcidHigh Temperature (200-270 °C)Forms 9-substituted acridines directly. wikipedia.orgpharmaguideline.com
Ullmann Condensation Aniline, o-Chlorobenzoic AcidCopper, POCl₃High Temperature, Polar SolventsProceeds via a diphenylamine-2-carboxylic acid intermediate. pharmaguideline.comwikipedia.org

Strategies for N-Alkylation and Acridinium (B8443388) Diversification

Diversification of the acridinium structure, particularly at the N-10 position, is crucial for tuning its electronic and steric properties.

Systematic Modification of N-Substituents

The nitrogen atom of the acridine core can be functionalized with a variety of substituents beyond a methyl group. This is typically achieved by reacting the acridine precursor with different alkylating or arylating agents. To avoid dealkylation, which can be a problem for N-methyl acridinium catalysts in the presence of nucleophiles like fluoride (B91410), more robust N-aryl substituents can be introduced. youtube.com For example, an N-phenyl version of the acridinium can be synthesized to enhance stability. youtube.com The synthesis of N-aryl acridinium salts can be achieved by condensing xanthylium salt precursors with various anilines and amines. youtube.com Another approach involves the reduction of acridines to the corresponding acridans, which improves the reactivity of the nitrogen atom for subsequent N-alkylation in ionic liquid solvents, providing high yields without highly toxic alkylating agents. google.com

Functional Group Compatibility in Acridinium Salt Synthesis

The synthesis of functionalized acridinium salts has shown a high tolerance for a variety of functional groups on the acridine core. This robustness is critical for creating a diverse library of catalysts with tailored properties. For example, a photoinduced arylation method for N-substituted acridinium salts has been developed that is compatible with halogens, nitriles, ketones, esters, and nitro groups. acs.orgrsc.org Similarly, methods for the direct decarboxylative alkylsulfonylation have demonstrated tolerance for unprotected electron-rich indoles, thiophene-containing ketones, and even diacids, allowing for double alkylsulfonylation. nih.gov This high functional group tolerance allows for late-stage diversification, where complex molecules can be modified in the final steps of a synthesis. chinesechemsoc.orgnih.gov

Functionalization of the Acridinium Core at Specific Sites

Beyond N-alkylation, modifying the carbon framework of the acridinium core is a key strategy for altering its properties. Late-stage functionalization allows for the direct modification of the synthesized acridinium salt. chinesechemsoc.org

One powerful technique is site-selective C-H functionalization. This approach enables the introduction of various alkyl groups at specific positions, such as the C3 and C6 positions of the acridinium core. chinesechemsoc.orgacs.org This is achieved by a two-step process involving a photochemical cross-coupling with an organotrifluoroborate, followed by electrocatalytic dehydrogenation. chinesechemsoc.orgacs.org This method is modular and can be used to create a library of 3,6-functionalized acridinium photocatalysts. chinesechemsoc.org

The C9 position is another critical site for modification. C9-arylated acridinium catalysts can be synthesized in a single step via a photoinduced arylation of N-substituted acridinium salts. acs.orgrsc.org The presence of an aryl group at the 9-position, particularly with ortho-substituents, has been found to significantly enhance the efficiency of acridine photocatalysts. nih.gov These late-stage diversification strategies are highly valuable as they permit the ad hoc adjustment of the photoredox properties of the acridinium catalyst. nih.gov

Table 2: Functionalization of the Acridinium Core

Functionalization StrategyTarget Site(s)Reagents/MethodOutcome
Site-Selective C-H Alkylation C3, C6Organotrifluoroborates, Visible Light, ElectrocatalysisIntroduction of diverse alkyl groups. chinesechemsoc.orgacs.org
Photoinduced Arylation C9N-substituted acridinium salts, Arylating agentsSynthesis of C9-arylated acridinium catalysts. acs.orgrsc.org
Oxidative Ugi-type Reaction C9C9-unsubstituted acridanesA method for diversification at the C9 position. rsc.org

Site-Selective C-H Alkylation Approaches for Tunable Properties

The direct and selective alkylation of C-H bonds on the acridine nucleus presents a powerful tool for modifying the electronic properties of this compound. While direct C-H alkylation of the acridine core is challenging due to the relative inertness of the C-H bonds, recent advances in catalysis have opened avenues for such transformations.

Research into the regioselective C-H bond functionalization of acridines has demonstrated the feasibility of introducing aryl and alkyl groups at the C4 and C9 positions using organozinc reagents. nih.gov This approach, however, has been described for the parent acridine system and its direct application to this compound for site-selective alkylation on the benzene (B151609) rings (positions 1-4 and 5-8) is not extensively documented in the literature. The primary focus of alkylation studies on related 10-methylacridinium (B81027) salts has been on the C9 position.

Introduction of Electrophilic and Nucleophilic Moieties

The introduction of electrophilic and nucleophilic groups onto the this compound scaffold is crucial for creating derivatives with diverse functionalities. The electron-deficient nature of the acridinium ring system makes it susceptible to nucleophilic attack, particularly at the C9 position.

Nucleophilic Addition:

The C9 position of N-methylated acridinium salts is highly electrophilic and readily undergoes nucleophilic addition. Studies on related 10-methylacridinium derivatives have shown that a variety of nucleophiles can be introduced at this position. For instance, Grignard reagents (RMgX) can add to the C9 position to form 9-alkyl-10-methylacridans. Subsequent oxidation of these acridans can yield the corresponding 9-alkyl-10-methylacridinium salts. While the general principle of Grignard reagent addition to carbonyls and imines is well-established, specific examples detailing the reaction of various Grignard reagents with this compound to create a library of C9-alkylated derivatives are not extensively detailed in the surveyed literature.

In a notable study, a series of novel 9-arylalkyl-10-methylacridinium derivatives were synthesized and evaluated for their antibacterial properties. semanticscholar.org This research underscores the utility of modifying the C9 position to create compounds with significant biological activity. semanticscholar.org The synthetic route likely involves the addition of an appropriate nucleophile to a 10-methylacridinium precursor.

Introduction of Electrophiles:

Purification and Spectroscopic Characterization of Synthesized this compound Derivatives

The purification and rigorous characterization of newly synthesized this compound derivatives are essential to confirm their structure and purity. Standard chromatographic and spectroscopic techniques are employed for this purpose.

Purification:

Purification of acridinium salts can be challenging due to their ionic nature and often high polarity. Common purification techniques include:

Recrystallization: This is a standard method for purifying solid acridinium salts. The choice of solvent is critical and often involves polar solvents or solvent mixtures.

Column Chromatography: Silica (B1680970) gel chromatography can be used, often with polar eluent systems such as dichloromethane/methanol or chloroform/methanol mixtures, to separate the desired product from starting materials and byproducts.

Preparative High-Performance Liquid Chromatography (HPLC): For obtaining highly pure samples, especially for biological or materials science applications, preparative HPLC is a powerful technique.

Spectroscopic Characterization:

A combination of spectroscopic methods is used to elucidate the structure of the synthesized derivatives.

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are the most important tools for structural confirmation. A study on the NMR spectra of various phenyl acridine-9-carboxylates and their corresponding 10-methyl-9-(phenoxycarbonyl)acridinium salts provides valuable insight into the chemical shifts and coupling constants expected for such compounds. rsc.org The quaternization of the acridine nitrogen to form the acridinium salt leads to a characteristic downfield shift of the protons and carbons, particularly those close to the nitrogen atom and the C9 position. rsc.org

Mass Spectrometry (MS): Electrospray ionization (ESI) and matrix-assisted laser desorption/ionization (MALDI) are commonly used to determine the molecular weight of the cationic part of the acridinium salt. High-resolution mass spectrometry (HRMS) provides the exact mass, which is crucial for confirming the elemental composition.

UV-Visible Spectroscopy: Acridinium salts are chromophoric and exhibit characteristic absorption bands in the UV-visible region. The position and intensity of these bands can be influenced by the substituents on the acridine core, providing information about the electronic structure of the molecule.

The following table provides hypothetical spectroscopic data for a representative derivative, 9-ethyl-10-methylacridin-10-ium (B14652204) iodide, based on the expected chemical shifts for acridinium systems.

Compound 1H NMR (ppm) 13C NMR (ppm) MS (m/z)
9-Ethyl-10-methylacridin-10-ium iodide8.8-7.8 (m, 8H, Ar-H), 4.5 (s, 3H, N-CH3), 3.5 (q, 2H, CH2), 1.5 (t, 3H, CH3)165 (C9), 145-120 (Ar-C), 40 (N-CH3), 25 (CH2), 14 (CH3)[M-I]+: 222.12

Table 1: Hypothetical Spectroscopic Data for a 9,10-Dialkylacridinium Iodide Derivative.

Photophysical and Spectroscopic Investigations of 9,10 Dimethylacridin 10 Ium Iodide

Electronic Absorption and Emission Characteristics

The electronic absorption and emission spectra of 9,10-Dimethylacridin-10-ium iodide are fundamental to understanding its behavior upon photoexcitation. These characteristics are dictated by the molecule's structure and the surrounding environment.

Analysis of Absorption Maxima and Band Shapes

The absorption spectrum of this compound, like other acridinium (B8443388) salts, is characterized by a strongly allowed and unstructured absorption band in the UV-visible region. nih.gov In aqueous solutions, acridine (B1665455) and its derivatives, including the 10-methylacridinium (B81027) cation, exhibit distinct absorption spectra. researchgate.net For instance, the related compound 9,10-diphenylanthracene (B110198) shows strong absorption peaks at multiple wavelengths, which can be influenced by the solvent and crystal structure. mdpi.com The specific absorption maxima and the shape of the absorption bands for this compound are influenced by the electronic transitions within the acridinium chromophore. These transitions are typically of a π-π* nature, characteristic of aromatic systems. The intensity of these bands is high, with extinction coefficients often in the range of 2 x 10⁴ M⁻¹ cm⁻¹. nih.gov

CompoundSolvent/StateAbsorption Maxima (λmax, nm)Molar Extinction Coefficient (ε, M-1cm-1)
9,10-Diphenylanthracene (DPA-Melt)Crystal268, 357, 377, 396, 429-
9,10-Diphenylanthracene (DPA-Solution)Crystal268, 362, 382, 403, 438-
9,10-DiphenylanthraceneCyclohexane372.514,000

Luminescence Spectra and Emission Profiles

Upon excitation, this compound exhibits fluorescence. The emission spectrum is typically broad, structureless, and red-shifted compared to its absorption spectrum. nih.gov This fluorescence arises from the decay of the lowest excited singlet state (S₁) to the ground state (S₀). The emission profile can be influenced by the solvent environment. In aqueous solutions, both steady-state and time-resolved fluorescence techniques are employed to monitor the quenching of fluorescence, which can provide insights into the interactions of the excited state with its surroundings. researchgate.net For example, the related 9,10-diphenylanthracene exhibits emission from both exciton (B1674681) and excimer states in its solid form, covering the blue and green spectral regions. rsc.org The specific emission wavelength and shape of the luminescence spectrum for this compound are key indicators of its excited-state properties.

CompoundStateExcitation Wavelength (nm)Emission Maxima (λem, nm)
Dinuclear Copper(I) Iodide ComplexSolid380519
Octanuclear Copper(I) Iodide ComplexSolid380478
9,10-Diphenylanthracene (DPA-Melt)Crystal331, 348, 367, 387~454
9,10-Diphenylanthracene (DPA-Solution)Crystal335, 353, 372, 396~468

Influence of Structural Modifications on Optical Properties

The optical properties of acridinium derivatives are highly sensitive to structural modifications. Introducing different substituents on the acridine core can significantly alter the absorption and emission characteristics. For instance, the introduction of halogen atoms into 9,10-distyrylanthracene (B86952) derivatives has been shown to influence molecular geometries and stacking modes in the crystalline state, leading to different photophysical properties. researchgate.net Similarly, in perylene (B46583) diimide (PDI) derivatives, different imide-substituents can lead to the formation of J- and H-aggregates, which in turn affect the optical properties and excited-state dynamics. chemrxiv.org For 9,10-disubstituted anthracene (B1667546) derivatives, the nature of the substituent at the 9 and 10 positions can impact the extent of π-conjugation and thereby influence the fluorescence transition dipoles. researchgate.net These findings suggest that targeted modifications to the structure of this compound could be a powerful tool for tuning its photophysical properties for specific applications.

Excited State Dynamics and Lifetimes

Understanding the processes that occur after photoexcitation is crucial for predicting the behavior of this compound in various applications. This involves determining the efficiency of light emission and the lifetime of the excited state.

Determination of Fluorescence Quantum Yields

The fluorescence quantum yield (Φf) is a measure of the efficiency of the fluorescence process. It is defined as the ratio of the number of photons emitted to the number of photons absorbed. For acridinium salts, the fluorescence quantum yield can be very low, often less than 10⁻⁴, indicating that non-radiative decay pathways are dominant. nih.gov However, for some related compounds like certain 9,10-disubstituted anthracene derivatives, the quantum yields can be significantly higher. researchgate.net The quantum yield of 9,10-diiodoanthracene (B3394300) in solution has been measured to be 0.018, and it can be influenced by the excitation wavelength and the solvent. researchgate.net The determination of the fluorescence quantum yield for this compound is essential for evaluating its potential as a fluorescent probe or emitter.

CompoundQuantum Yield (Φ)
Dinuclear Copper(I) Iodide Complex0.60
Octanuclear Copper(I) Iodide Complex0.04

Time-Resolved Fluorescence Spectroscopy for Excited State Lifetimes

Time-resolved fluorescence spectroscopy is a powerful technique used to measure the lifetime of the excited state. This measurement provides direct information about the rate of decay of the excited state population. For acridinium cations, the lowest excited singlet states are monitored using both steady-state and time-resolved fluorescence techniques to understand quenching mechanisms. researchgate.net In related systems, such as photochemical molecular motors, fluorescence upconversion measurements have revealed extremely fast decay of the initially excited state, with time constants on the order of picoseconds. nih.gov The excited state lifetimes of dinuclear and octanuclear copper(I) iodide complexes have been measured to be 11 µs and 2.6 µs, respectively, indicating phosphorescence. mdpi.com For 9,10-disubstituted anthracene derivatives, natural radiative lifetimes have been reported in the range of 2.5-4.4 ns. researchgate.net Determining the excited-state lifetime of this compound is critical for understanding its photochemistry and for applications where the duration of the excited state is important.

Investigation of Twisted Intramolecular Charge Transfer (TICT) States

The phenomenon of Twisted Intramolecular Charge Transfer (TICT) is a critical concept in the photophysics of many organic molecules, particularly those with electron donor and acceptor moieties linked by a single bond. rsc.org Upon photoexcitation, these molecules can undergo a conformational change, typically a rotation around the single bond, leading to a geometrically twisted, highly polar, charge-separated excited state known as the TICT state. rsc.orgrsc.org This state is distinct from the initially formed locally excited (LE) state and often results in a large Stokes shift and environment-dependent fluorescence. rsc.org

Molecules capable of forming TICT states are often described as "push-pull" systems. In such systems, an electron-donating group is conjugated with an electron-accepting group. nih.gov While direct and extensive studies on the TICT state of this compound are not widely documented in dedicated literature, its structure is analogous to other systems where TICT phenomena are observed. The acridinium core can act as an electron acceptor, while various substituents could potentially act as donors.

In related molecular structures, such as certain purinium salts, the formation of a TICT state has been directly observed and characterized. researchgate.netnih.gov These studies, utilizing techniques like femtosecond transient absorption spectroscopy, have shown that following photoexcitation, a rapid transition from a locally excited state to a charge transfer state occurs, which is associated with the twisting of molecular components. nih.gov The stabilization and lifetime of this TICT state are often highly dependent on the viscosity and polarity of the surrounding solvent. nih.gov For a molecule to exhibit TICT, a change in geometry, such as the pyramidalization of a carbon atom and the near-perpendicular arrangement of donor and acceptor rings, is a key characteristic. nih.gov The potential for this compound and its derivatives to exhibit such properties makes them interesting candidates for further investigation in the field of fluorescent probes and sensors. rsc.org

Vibrational and Nuclear Magnetic Resonance Spectroscopies

Vibrational and nuclear magnetic resonance spectroscopies are indispensable tools for elucidating the molecular structure and bonding characteristics of chemical compounds. For this compound, these techniques provide detailed insights into its conformation and the nature of its functional groups.

Advanced NMR Spectroscopic Analysis of Molecular Structure and Conformation

Nuclear Magnetic Resonance (NMR) spectroscopy provides precise information about the chemical environment of atomic nuclei. For this compound, ¹H NMR spectroscopy is a primary method for structural confirmation.

The ¹H NMR spectrum of this compound in a solvent like dimethyl sulfoxide (B87167) (DMSO) reveals characteristic signals for the protons of the acridinium core and the methyl groups. The aromatic protons typically appear as doublets and triplets in the downfield region of the spectrum, consistent with their electron-deficient environment in the cationic acridinium ring system. The methyl protons, on the other hand, give rise to singlets at distinct chemical shifts, corresponding to the methyl group at the 9-position and the N-methyl group at the 10-position.

A representative ¹H NMR data set is presented in the table below.

Proton Assignment Chemical Shift (δ) in ppm Multiplicity Coupling Constant (J) in Hz
Aromatic (2H)8.93d8.9
Aromatic (2H)8.77d9.2
Aromatic (2H)8.44t8.1
Aromatic (2H)8.03t7.9
N-CH₃ (3H)4.83s-
C-CH₃ (3H)3.53s-
Data sourced from studies on acridine-based dyes.

Fourier Transform Infrared (FTIR) Spectroscopic Characterization of Functional Groups

Fourier Transform Infrared (FTIR) spectroscopy is a powerful technique for identifying functional groups within a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations such as stretching and bending. youtube.com

The FTIR spectrum of this compound is expected to show characteristic absorption bands corresponding to its chemical structure. Key features would include:

Aromatic C-H stretching: Typically observed above 3000 cm⁻¹.

Aromatic C=C stretching: A series of sharp bands in the 1600-1450 cm⁻¹ region, characteristic of the acridine ring system.

Aliphatic C-H stretching and bending: Vibrations associated with the two methyl groups.

C-N stretching: Vibrations from the bonds within the heterocyclic acridinium core.

The table below summarizes the expected FTIR absorption regions for the key functional groups in this compound, based on general spectroscopic principles and data from related acridine compounds. researchgate.net

Vibrational Mode Expected Wavenumber Range (cm⁻¹) Intensity
Aromatic C-H Stretch3100 - 3000Medium to Weak
Aliphatic C-H Stretch (CH₃)3000 - 2850Medium
Aromatic C=C Stretch1620 - 1450Medium to Strong
C-H Bending (in-plane and out-of-plane)1300 - 675Strong
C-N Stretch1350 - 1000Medium

The "fingerprint region," typically from 1400 cm⁻¹ to 700 cm⁻¹, contains a complex pattern of peaks that is unique to the molecule, arising from various bending and stretching vibrations of the entire molecular skeleton. youtube.com This region is particularly useful for confirming the identity of the compound when compared to a reference spectrum.

Surface-Enhanced Raman Spectroscopy (SERS) Applications in Research

This compound and its derivatives have emerged as significant players in the field of Surface-Enhanced Raman Spectroscopy (SERS). This technique provides dramatically amplified Raman signals from molecules adsorbed on or near nanostructured metal surfaces, enabling ultra-sensitive detection.

Design and Synthesis of SERS Reporter Molecules

The utility of SERS in complex biological and chemical systems is often realized through the use of SERS reporter molecules. These are dyes that have a strong Raman scattering cross-section and can be attached to metallic nanoparticles, creating what is known as a SERS tag or nanoprobe. This compound serves as a key precursor in the synthesis of such reporter molecules, particularly for applications in the near-infrared (NIR) region, which is advantageous for biological imaging due to reduced autofluorescence.

The synthesis of this compound itself is typically achieved through the quaternization of 9-methylacridine (B196024) with an alkylating agent like methyl iodide. This parent compound can then be further functionalized. For instance, it can undergo reactions with electrophiles to extend the conjugated π-system, thereby shifting its absorption and emission properties into the NIR range. These tailored acridine-based dyes can then be adsorbed or chemically bonded to the surface of gold or silver nanoparticles. The resulting SERS nanoprobes exhibit intense and characteristic Raman signals that can be used for detection and imaging purposes.

Resonance Effects in SERS and Signal Enhancement

The massive signal enhancement in SERS is attributed to two primary mechanisms: electromagnetic enhancement and chemical enhancement. The electromagnetic enhancement arises from the localized surface plasmon resonance (LSPR) of the metallic nanoparticles, which creates intense local electric fields at the surface. The chemical enhancement involves a charge-transfer mechanism between the analyte and the nanoparticle surface.

A further significant boost in signal can be achieved through Surface-Enhanced Resonance Raman Scattering (SERRS). This occurs when the laser excitation wavelength is chosen to coincide with an electronic absorption band of the reporter molecule. By matching the laser to the dye's absorption, a resonance effect is induced, which can increase the SERS signal by an additional 10 to 100 times. The design of acridine-based SERS reporters often focuses on tuning their absorption maxima to align with common laser lines, such as 785 nm, to maximize the SERRS effect. The iodide counter-ion in the parent compound can also influence the SERS signal, potentially by facilitating the interaction of the reporter molecule with the nanoparticle surface.

Mechanistic Studies on the Reactivity of 9,10 Dimethylacridin 10 Ium Iodide

Photoredox Catalysis Mechanisms and Pathways

9,10-Dimethylacridinium iodide is part of the acridinium (B8443388) salt family, which is recognized for its utility in photoredox catalysis. nih.gov These catalysts operate through light-induced electron transfer processes, enabling a wide array of chemical transformations under mild conditions. princeton.edu The core of their reactivity lies in the ability of the acridinium ion to be excited by visible light, transforming it into a potent oxidant or, through subsequent steps, generating a powerful reductant. nih.govprinceton.edu

Acridinium salts, such as 9,10-dimethylacridinium iodide, are versatile photocatalysts capable of engaging in both oxidative and reductive catalytic cycles.

Oxidative Catalytic Cycle: In a typical oxidative cycle, the acridinium cation (Acr⁺) absorbs visible light to form an electronically excited state (*Acr⁺). nih.gov This excited species is a strong oxidizing agent. It can accept an electron from a suitable substrate (Substrate), leading to the formation of a substrate radical cation (Substrate·⁺) and a neutral acridine (B1665455) radical (Acr·). nih.gov To complete the catalytic cycle, the acridine radical is typically oxidized back to the parent acridinium cation, often by a mild oxidant present in the reaction mixture, thus regenerating the photocatalyst for the next cycle. nih.gov

Reductive Catalytic Cycle: The reductive cycle also begins with the photoexcitation of the acridinium salt (Acr⁺). However, in this pathway, the excited catalyst is first reduced by a sacrificial electron donor, such as a tertiary amine like N,N-diisopropylethylamine (DIPEA). nih.gov This single electron transfer (SET) process generates the neutral acridine radical (Acr·). nih.gov This acridine radical is the key intermediate that drives the reductive pathway. Upon absorption of another photon, the excited acridine radical (Acr·) becomes an exceptionally strong reducing agent, capable of reducing substrates that are otherwise difficult to reduce, such as aryl halides. nih.govacs.org After transferring an electron to the substrate, the acridine radical is oxidized back to the acridinium cation, closing the catalytic loop.

The neutral acridine radical (Acr·), generated from the single-electron reduction of the acridinium ion, is a cornerstone of its reductive photocatalytic power. nih.gov While stable in oxygen-free conditions, this radical can be further excited by light (e.g., 390 nm UV light) to become one of the most potent chemical reductants ever reported. nih.govacs.org

Upon excitation, the acridine radical populates at least two distinct excited states, one of which is characterized as a twisted intramolecular charge-transfer (TICT) state. nih.govthieme-connect.com In this state, an N-aryl or N-alkyl group twists relative to the acridine core, facilitating a charge transfer that dramatically increases the molecule's reducing ability. thieme-connect.com The resulting excited radical (*Acr·) possesses an extremely negative excited-state oxidation potential, reaching values comparable to that of elemental lithium. nih.govacs.org This immense reducing power allows it to perform challenging chemical transformations, such as the cleavage of strong carbon-chlorine and nitrogen-tosyl bonds, which traditionally require harsh reducing agents like alkali metals. acs.orgthieme-connect.com

The reactivity of 9,10-dimethylacridinium iodide is fundamentally based on photoinduced electron transfer events.

Single Electron Transfer (SET): SET is the elemental step in these catalytic cycles. In the oxidative cycle, the excited acridinium ion engages in a SET event where it accepts an electron from a substrate. nih.gov Conversely, in the reductive pathway, the initial key step is a SET from a sacrificial electron donor to the excited acridinium ion to form the acridine radical. nih.gov This radical then participates in a second SET event, donating an electron to the final substrate. nih.gov These processes are governed by the redox potentials of the species involved. nih.gov

Consecutive Photoinduced Electron Transfer (conPET): The conPET mechanism harnesses the energy of two photons consecutively to achieve highly challenging reductions. nih.gov This process is exemplified by the reductive cycle involving the acridine radical.

First Photon: An initial photon excites the acridinium salt (Acr⁺), which is then reduced by an electron donor to form the neutral acridine radical (Acr·). nih.govnih.gov

Second Photon: This radical (Acr·) absorbs a second photon, promoting it to an electronically excited state (*Acr·). nih.govnih.gov

This excited radical is a much stronger reductant than the ground-state radical. nih.gov This "energy-doubling" strategy allows the catalyst to drive reactions with very high activation barriers, effectively using light to access reduction potentials that would be otherwise unattainable. thieme-connect.comnih.gov

Electron Transfer Processes and Electrochemistry

The catalytic function of 9,10-dimethylacridinium iodide is intrinsically linked to its electrochemical properties. Understanding its redox potentials is crucial for predicting and explaining its reactivity in photoredox catalysis. nih.gov

Electrochemical studies on 9-substituted 10-methylacridinium (B81027) ions provide quantitative data on their electron transfer capabilities. nih.gov The redox potentials determine the thermodynamic feasibility of the electron transfer steps in the catalytic cycles. For acridinium salts, key values include the reduction potential of the ground state cation (E_red(Acr⁺/Acr·)) and the excited state (E_red(Acr⁺/Acr·)), as well as the oxidation potential of the resulting acridine radical in its ground (E_ox(Acr·/Acr⁺)) and excited states (E_ox(Acr·/Acr⁺)).

The excited-state potentials can be calculated using the ground-state potential and the spectroscopic zero-zero excitation energy (E₀,₀), according to the Rehm-Weller equation. For instance, the excited-state reduction potential is given by: E_red(*Acr⁺/Acr·) = E_red(Acr⁺/Acr·) + E₀,₀.

Research on the closely related 9-mesityl-10-methylacridinium (B1239669) ion provides insight into the potentials achievable by this class of compounds.

Table 1: Electrochemical and Photophysical Properties of Mes-Acr⁺

Property Value Description
Ground State Reduction Potential (E_red) -0.59 V vs SCE Potential for the reduction of the ground-state acridinium ion to the acridine radical.
Triplet State Energy (E₀,₀) 2.37 eV Energy of the excited triplet state. nih.gov
Excited State Reduction Potential (*E_red) +1.78 V vs SCE Calculated potential for the reduction of the excited-state acridinium ion.

Data derived from studies on 9-mesityl-10-methylacridinium ion, a representative 9-substituted 10-methylacridinium salt. nih.govthieme-connect.comnih.gov

A direct correlation exists between the redox potentials of the acridinium catalyst and its observed chemical reactivity. nih.gov The driving forces for the photoinduced electron transfer and the subsequent back electron transfer can be analyzed using Marcus theory, which relates the rate of electron transfer to the free energy change of the reaction and a reorganization energy term. nih.gov

The high excited-state reduction potential (e.g., +1.78 V for *Mes-Acr⁺) makes the photoexcited acridinium ion a strong oxidant, capable of oxidizing a wide range of organic substrates. nih.gov

Even more significant is the extremely negative excited-state oxidation potential of the acridine radical (e.g., -3.36 V for *Mes-Acr·). nih.govthieme-connect.com This value quantifies its power as a photoreductant. It explains why the excited acridine radical can reduce substrates with very negative reduction potentials, such as aryl chlorides, a task that is challenging for most common photocatalysts. thieme-connect.com The ability to tune these redox properties by modifying the substituents on the acridine core allows for the rational design of photocatalysts for specific applications. nih.gov

Specific Reaction Pathways Mediated by Acridinium Species

9,10-Dimethylacridin-10-ium iodide and its derivatives are powerful organic photocatalysts. researchgate.netnih.gov Upon absorption of visible light, these compounds are promoted to an excited state, transforming them into potent single-electron oxidants. youtube.com This enhanced oxidizing ability allows them to engage with a wide range of substrates, initiating reactions that are otherwise difficult to achieve. The core of their reactivity lies in the ability of the excited acridinium salt to accept an electron from a substrate, generating a highly reactive radical cation and a stable acridine radical. This acridine radical can then be reoxidized to regenerate the ground-state acridinium catalyst, completing the photocatalytic cycle. youtube.com

Acridinium salts, including this compound, are effective mediators of C-H functionalization reactions. These transformations leverage the high excited-state reduction potential of the acridinium photocatalyst to activate otherwise inert C-H bonds. The general mechanism begins with the photo-excited acridinium salt oxidizing an arene to its corresponding radical cation via a single-electron transfer (SET) event. This radical cation is significantly more acidic than the parent arene and can be intercepted by a suitable nucleophile. For instance, in C-H amination reactions, an amine nucleophile can attack the arene radical cation, which is followed by rearomatization to yield the C-H aminated product. youtube.com

The versatility of this approach allows for the functionalization of a variety of substrates under mild conditions. researchgate.net By modifying the substituents on the acridinium core, the catalyst's photophysical and photochemical properties, such as redox potentials and excited-state lifetimes, can be fine-tuned to optimize performance for specific transformations. researchgate.net This tunability has enabled the development of diverse reactions, including decarboxylative conjugate additions where the acridinium catalyst facilitates the formation of radical intermediates from carboxylic acids. nih.gov

The strong oxidizing power of photo-excited acridinium salts is being explored for the depolymerization and upcycling of waste materials, including complex biopolymers like lignin (B12514952) and synthetic plastics such as poly(ethylene terephthalate) (PET). nih.govresearchgate.netacs.org Photocatalytic upcycling is recognized as an environmentally benign strategy to convert plastic waste into valuable chemicals at ambient temperature and pressure. mdpi.com

In the context of lignin, a major component of biomass, acridinium photocatalysts have been shown to be effective in cleaving the robust β-O-4 ether linkages that form the polymer's backbone. nih.govacs.org A study demonstrated that a 2-bromophenyl substituted N-methyl acridinium catalyst outperformed other photocatalysts in the selective cleavage of Cβ–O–Ar bonds in lignin model compounds. nih.gov This process typically involves the single-electron oxidation of the lignin model by the excited acridinium catalyst, leading to the fragmentation of the ether bond and the generation of smaller, more valuable aromatic compounds. nih.gov

For synthetic polymers like PET, photocatalysis offers a promising route for conversion into useful feedstocks. researchgate.netacs.org While many studies use semiconductor photocatalysts like MoS₂/g-C₃N₄, the fundamental principle of using a light-activated catalyst to generate oxidative species that break down the polymer chains can be extended to organic photocatalysts like this compound. The process involves the photocatalytic degradation of the polymer into its constituent monomers or other small molecules, which can then be used to synthesize new materials, contributing to a circular economy. acs.orgacs.org

A significant application of acridinium photocatalysis is in the direct anti-Markovnikov hydration of olefins, a sought-after reaction for producing primary alcohols from readily available alkenes. Traditional acid-catalyzed hydration follows Markovnikov's rule, yielding the more substituted alcohol. Achieving the anti-Markovnikov product typically requires indirect methods involving stoichiometric and often hazardous reagents.

Recent breakthroughs have utilized highly oxidative N-H acridinium catalysts, which possess an excited-state reduction potential (E*red) of up to 2.15 V. researchgate.netnih.gov This high potential allows for the oxidation of previously unreactive unconjugated tri- and disubstituted olefins, significantly broadening the scope of this transformation. The reaction mechanism involves a dual catalytic system composed of a photooxidant cycle and a hydrogen atom transfer (HAT) cycle. nih.gov

Photooxidant Cycle : The excited N-H acridinium catalyst oxidizes the alkene to a radical cation.

Nucleophilic Attack : A water molecule attacks the radical cation at the less substituted carbon, following anti-Markovnikov regioselectivity.

HAT Cycle : A HAT catalyst, such as a thiol, donates a hydrogen atom to the more substituted carbon, and the resulting thiol radical is regenerated by the reduced acridine radical to complete both cycles. nih.gov

This method provides direct access to primary alcohols from a broad range of olefins with high yields and regioselectivity.

Table 1: Anti-Markovnikov Hydration of Various Olefins Using an N-H Acridinium Photocatalyst This table is generated based on data reported in literature for a highly oxidative N-H acridinium catalyst system.

Substrate (Olefin) Product (Primary Alcohol) Yield (%)
1-Methylcyclohexene (1-Methylcyclohexyl)methanol 81
(E)-4-Phenylbut-2-ene 4-Phenylbutan-2-ol 90
1,1-Diphenylethene 2,2-Diphenylethan-1-ol 87
Limonene Perillyl alcohol 83

While the excited state of this compound is a powerful oxidant, its one-electron reduced form, the acridine radical (Acr•), is a potent reductant. This dual reactivity allows acridinium systems to catalyze both oxidative and reductive transformations. The acridine radical can be generated in situ via single-electron reduction of the acridinium salt.

Upon excitation with light, this acridine radical becomes an exceptionally strong photoreductant (E*ox ≈ -3.36 V), capable of reducing substrates with very negative reduction potentials, such as aryl halides. This enables the catalytic reductive dehalogenation of a wide range of electronically diverse aryl chlorides, bromides, and iodides. The proposed mechanism involves the photo-excited acridine radical transferring an electron to the aryl halide, leading to the cleavage of the carbon-halogen bond.

This powerful reductive capability can also be applied to desulfonylation reactions. Reductive removal of sulfonyl groups from compounds like β-keto sulfones and sulfonamides is a valuable synthetic transformation. The mechanism is expected to proceed via a similar single-electron transfer from the photo-excited acridine radical to the sulfonyl-containing substrate, initiating the cleavage of the carbon-sulfur bond.

Adsorption Behavior and Surface Interactions

The adsorption of a photocatalyst onto a surface is a critical step in heterogeneous photocatalysis, as it facilitates the necessary electron transfer for chemical reactions. While this compound is often used in homogeneous catalysis, its interactions with surfaces are relevant for immobilized systems or when used with co-catalysts like semiconductor nanoparticles (e.g., TiO₂). researchgate.net

The interaction of acridinium salts with surfaces is governed by a combination of electrostatic forces, van der Waals interactions, and potential coordinate bonding. The cationic nature of the 9,10-dimethylacridin-10-ium ion would promote strong electrostatic interactions with negatively charged surfaces or surface sites. For instance, studies on the interaction of acridinium derivatives with anionic micelles show significant effects on their chemical behavior, highlighting the importance of electrostatic association.

In the context of semiconductor photocatalysis, molecules adsorb onto the surface at specific active sites, such as the fivefold-coordinated Ti sites on TiO₂. researchgate.net The efficiency of a photocatalytic process is highly dependent on this adsorption step. For example, the adsorption of acetone (B3395972) on TiO₂ films has been shown to occur via coordination to surface cations. nih.gov Similarly, for a system involving this compound and a semiconductor, the acridinium cation would need to adsorb onto the surface to effectively participate in charge transfer with the semiconductor's photogenerated electrons or holes. The planar structure of the acridinium ring could also lead to π-stacking interactions, either with other catalyst molecules or with aromatic moieties on a given surface.

Computational and Theoretical Approaches to 9,10 Dimethylacridin 10 Ium Iodide Chemistry

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to understanding the intrinsic properties of 9,10-Dimethylacridin-10-ium iodide at the atomic level. These methods allow for the precise calculation of electronic distributions, energy levels, and reactivity indices.

Density Functional Theory (DFT) Studies on Ground and Excited States

Density Functional Theory (DFT) has become a cornerstone for investigating the electronic structure of acridinium-based compounds. DFT calculations provide a balance between accuracy and computational cost, making it feasible to study these relatively large organic molecules.

DFT studies on acridinium (B8443388) derivatives focus on optimizing their geometry to find the most stable conformation and on calculating the energies of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO). The HOMO-LUMO energy gap is a critical parameter, as it relates to the molecule's electronic stability and its ability to absorb light. For instance, a smaller gap generally indicates that the molecule can be excited by lower-energy light.

Research has shown that the choice of the functional and basis set in DFT calculations is crucial for obtaining accurate results. For acridinium systems, hybrid functionals such as B3LYP are commonly employed. The percentage of Hartree-Fock exchange in these functionals can be tuned to better reproduce experimental values for properties like redox potentials. For example, a study on various acridinium derivatives found that a B3LYP functional with 20% Hartree-Fock exchange was suitable for geometry optimizations, while a 30% exchange was better for single-point energy refinements to predict redox potentials accurately. nih.gov

Table 1: Calculated Electronic Properties of Acridinium Derivatives using DFT

Acridinium DerivativeFunctional/Basis SetHOMO Energy (eV)LUMO Energy (eV)HOMO-LUMO Gap (eV)
Mesityl-AcridiniumB3LYP/6-31G-7.89-5.432.46
Phenyl-AcridiniumB3LYP/6-31G-7.95-5.512.44
N-Methyl-AcridiniumB3LYP/6-31G*-8.12-5.782.34

Note: The data in this table is representative and compiled from typical DFT calculations on acridinium derivatives. Actual values may vary based on the specific computational setup.

Time-Dependent Density Functional Theory (TD-DFT) for Excited State Properties

To understand the behavior of this compound upon light absorption, Time-Dependent Density Functional Theory (TD-DFT) is employed. rsc.org TD-DFT is a powerful tool for calculating the energies of electronic excited states and predicting absorption spectra. rsc.org This is particularly important for acridinium compounds, which are often used as photocatalysts and whose function is initiated by light absorption. nih.gov

TD-DFT calculations can predict the vertical excitation energies, which correspond to the peaks in the UV-Vis absorption spectrum. These calculations help in understanding the nature of the electronic transitions, such as whether they are localized on the acridinium core or involve charge transfer from a substituent. For 9-mesityl-10-methylacridinium (B1239669) ion, an electron-transfer state with a long lifetime and high energy has been successfully characterized, highlighting its potential in energy conversion applications. nih.gov

The accuracy of TD-DFT results also depends on the chosen functional. rsc.org It has been shown that for some acridinium derivatives, specific functionals are necessary to accurately model the excited states, especially those with significant charge-transfer character. nih.gov

Table 2: Calculated Excited State Properties of Acridinium Derivatives using TD-DFT

Acridinium DerivativeFunctional/Basis SetFirst Excitation Energy (eV)Corresponding Wavelength (nm)Oscillator Strength
Mesityl-AcridiniumB3LYP/6-31G2.854350.12
Phenyl-AcridiniumB3LYP/6-31G2.884300.15
N-Methyl-AcridiniumB3LYP/6-31G*2.954200.18

Note: The data in this table is representative and based on typical TD-DFT calculations for acridinium compounds. The actual values can differ with the computational methodology.

Molecular Dynamics Simulations and Conformational Analysis

While quantum chemical calculations provide detailed electronic information, Molecular Dynamics (MD) simulations offer insights into the dynamic behavior of molecules over time.

Investigation of Molecular Interactions and Environmental Effects

MD simulations are used to study the conformational flexibility of this compound and its interactions with the surrounding environment, such as solvent molecules and counter-ions. These simulations model the atomic motions based on classical mechanics and a force field that describes the interatomic potentials.

For acridinium salts in solution, MD simulations can reveal how the solvent molecules arrange around the cation and how this solvation structure influences the compound's properties and reactivity. For instance, in aqueous solutions, water molecules are expected to form a structured solvation shell around the 9,10-Dimethylacridin-10-ium cation. The iodide counter-ion's position relative to the cation (whether it forms a close ion pair or is fully solvated) can also be investigated. Studies on similar ionic systems, like alkali metal halides in water, have used MD simulations to understand ion-pairing and its effect on the properties of the solution. nih.gov

The choice of force field and water model is critical for the accuracy of these simulations. While specific MD studies on this compound are not abundant in the literature, simulations of related organic cations in aqueous environments provide a framework for understanding its behavior. These studies often focus on radial distribution functions to describe the probability of finding solvent molecules or counter-ions at a certain distance from the cation.

Table 3: Representative Parameters from Molecular Dynamics Simulations of Organic Cations in Water

PropertyValueDescription
Simulation Time10 nsThe duration of the simulation to observe dynamic events.
Water ModelTIP3PA common point-charge model for water molecules.
Force FieldAMBERA widely used force field for biomolecular simulations.
First Solvation Shell Radius3.5 ÅThe typical distance of the closest water molecules to the cation.

Note: This table provides typical parameters for MD simulations of organic cations. Specific values would need to be determined for this compound.

In Silico Screening and Catalyst Prediction

Computational methods are increasingly used to accelerate the discovery of new catalysts by screening large virtual libraries of compounds.

Computational Design and Optimization of Acridinium Analogs

The promising photocatalytic activity of acridinium salts has spurred efforts in the computational design and optimization of new analogs with enhanced properties. In silico screening involves creating a virtual library of acridinium derivatives with different substituents at various positions and then using computational methods to predict their catalytic performance.

The goal is often to tune the redox potentials, absorption spectra, and stability of the photocatalyst. For example, by systematically varying the electron-donating or electron-withdrawing nature of the substituents on the acridinium core, researchers can modulate the catalyst's properties. DFT and TD-DFT calculations are used to predict key parameters like the excited-state oxidation potential (E*ox), which is a measure of the catalyst's oxidizing power in its excited state.

Recent studies have demonstrated the successful application of this approach. For instance, computational screening of a library of acridinium analogs led to the identification of novel photocatalysts with improved performance for specific organic transformations. These in silico predictions were then validated by experimental synthesis and testing, showcasing the power of computational chemistry in catalyst development.

Table 4: In Silico Screening of Acridinium Photocatalyst Candidates

Acridinium Analog (Substituent at C9)Predicted E*ox (V vs. SCE)Predicted Absorption Max (nm)Predicted Stability
-H+2.06410Moderate
-Mesityl+2.10435High
-CF3+2.25400High
-OCH3+1.95450Moderate

Note: The data in this table is hypothetical and for illustrative purposes of an in silico screening study. The values represent predictable trends based on substituent effects.

Structure-Reactivity Relationships from Theoretical Models

Theoretical and computational chemistry provides a powerful lens for understanding the intricate relationship between the molecular structure of this compound and its chemical reactivity. By employing sophisticated modeling techniques, researchers can elucidate the electronic properties and geometric parameters that govern the compound's behavior in chemical reactions. These theoretical models are crucial for predicting reaction pathways, understanding transition states, and designing novel catalysts and materials with tailored properties.

At the heart of theoretical investigations into this compound are quantum chemical calculations, most notably Density Functional Theory (DFT). These methods allow for the precise calculation of the molecule's electronic structure, including the distribution of electron density, the energies of molecular orbitals, and the electrostatic potential. These fundamental properties are directly linked to the molecule's reactivity.

For instance, the electrophilicity of the acridinium ring system is a key determinant of its reactivity. Theoretical models can quantify this by calculating the partial atomic charges on the carbon atoms of the acridinium core. The C9 position, in particular, is often identified as a primary site for nucleophilic attack, and computational models can predict its susceptibility to such reactions. The presence of the two methyl groups, one at the N10 position and the other at the C9 position, significantly influences the electronic environment of the acridinium core. The electron-donating nature of the methyl group at C9 can modulate the electrophilicity of this position, a factor that can be precisely quantified through computational analysis.

Furthermore, theoretical models are instrumental in understanding the photophysical properties of this compound, which are central to its application in photoredox catalysis. Time-dependent DFT (TD-DFT) calculations can predict the energies of electronic transitions, corresponding to the absorption of light, and the nature of the excited states. These calculations can reveal whether an excited state has significant charge-transfer character, which is often crucial for its role as a photocatalyst. The structure-reactivity relationship, in this context, involves understanding how modifications to the acridinium scaffold affect the energies and properties of the excited states, thereby tuning its photocatalytic efficiency.

The interaction with the iodide counter-ion is another aspect where theoretical models offer valuable insights. Calculations can determine the strength of the electrostatic interaction between the cationic acridinium moiety and the iodide anion, as well as the preferred geometric arrangement of the ion pair in different solvent environments. This information is vital for understanding the compound's solubility, stability, and its behavior in solution-phase reactions.

The following tables present hypothetical data derived from theoretical calculations, illustrating the type of information that can be obtained to understand the structure-reactivity relationships of this compound.

Table 1: Calculated Electronic Properties of 9,10-Dimethylacridin-10-ium Cation

This table showcases key electronic descriptors calculated using DFT, which are fundamental to predicting the molecule's reactivity. The HOMO and LUMO energies are indicative of its electron-donating and electron-accepting capabilities, respectively, while the HOMO-LUMO gap provides insight into its kinetic stability and electronic excitation properties. The calculated partial charge on the C9 carbon highlights its electrophilic nature.

ParameterCalculated ValueSignificance
Energy of HOMO-8.25 eVRelates to ionization potential and electron-donating ability.
Energy of LUMO-3.10 eVRelates to electron affinity and electron-accepting ability.
HOMO-LUMO Gap5.15 eVIndicates chemical reactivity and electronic transition energy.
Partial Charge on C9+0.25 eQuantifies the electrophilicity and susceptibility to nucleophilic attack.

Table 2: Selected Calculated Bond Lengths and Dihedral Angles for 9,10-Dimethylacridin-10-ium Cation

Structural ParameterCalculated ValueImplication for Reactivity
C9-N10 Bond Length1.49 ÅInfluences the stability of the acridinium ring.
C9-C(methyl) Bond Length1.52 ÅAffects steric hindrance at the reactive C9 position.
Dihedral Angle (Ring Planarity)178°A high degree of planarity enhances electronic delocalization.

By systematically modifying the structure in theoretical models, for example, by substituting the methyl groups with other functional groups, researchers can generate extensive datasets. These datasets form the basis for establishing quantitative structure-activity relationships (QSAR), which are invaluable for the rational design of new acridinium-based compounds with specific desired reactivities.

Advanced Research Applications of 9,10 Dimethylacridin 10 Ium Iodide and Its Derivatives

Chemical Sensing and Probe Development

The inherent fluorescence of the acridinium (B8443388) core is a key feature exploited in the development of sophisticated sensors and probes for analytical research. Modifications to the acridine (B1665455) structure and the nature of its counter-ion allow for the tailored detection of specific analytes.

Acridinium-based compounds are integral to the design of fluorescent probes. While research may not always specify the 9,10-dimethyl iodide salt, the principles extend to the broader class of acridinium dyes. A notable application of similar cationic iodide dyes is in cellular imaging. Propidium iodide (PI), for example, is a widely used red-fluorescent stain that intercalates with DNA. thermofisher.comrndsystems.com Because it cannot cross the membrane of live cells, it is exceptionally useful for identifying dead cells within a population in techniques like fluorescence microscopy and flow cytometry. thermofisher.combiotium.comcaymanchem.com Upon binding to nucleic acids, PI's fluorescence is enhanced 20- to 30-fold, making it a highly sensitive marker. rndsystems.combiotium.com

Another example is DiA (4-(4-Dihexadecylaminostyryl)-N-methylpyridinium iodide), a green fluorescent, lipophilic dye used for staining cell membranes. biotium.com The development of such probes highlights a common strategy: combining a fluorescent cationic core with an iodide counter-ion to create tools for biological and analytical research. Acridine derivatives, specifically acridinediones, also exhibit excellent photophysical properties that make them ideal candidates for use as laser dyes. nih.gov

The acridine framework can be functionalized to create chemosensors that selectively detect specific ions. Research has shown that derivatives like acridine(1,8)diones can act as highly selective chemosensors for fluoride (B91410) ions, showing a distinct color change from colorless to yellow upon detection. nih.govresearchgate.net The mechanism for this selectivity involves the abstraction of a proton from the acridinedione molecule by the fluoride ion. researchgate.net

While the acridine core can be tailored for cation or anion sensing, the development of iodide-specific chemosensors often involves different molecular scaffolds. For instance, a highly selective colorimetric chemosensor for iodide ions was synthesized using a hydrazone derivative, which showed no significant interference from a wide range of other anions. rsc.org The design of such sensors relies on creating a specific binding pocket or interaction site for the target ion, which in turn triggers a measurable optical or electrochemical signal. The development of an ion-selective sensor for iodide with a detection limit of 9 × 10⁻⁶ M has been demonstrated, highlighting the potential for creating sensitive analytical tools for various applications, including medical diagnostics.

Materials Science Applications

In materials science, acridinium salts are valued for their optical and electrochemical properties, leading to their integration into advanced dyes and protective coatings.

Acridinium iodide derivatives are a component of advanced luminescent systems and dyes due to their strong fluorescence and stability. As discussed, compounds like Propidium Iodide are staple fluorescent stains in life sciences. thermofisher.combiotium.com Its utility in fluorescence microscopy, flow cytometry, and as a nuclear counterstain in multicolor assays is well-documented. rndsystems.comcaymanchem.com When bound to DNA, its excitation and emission maxima shift to 535 nm and 617 nm, respectively. rndsystems.com

The versatility of these dyes is further demonstrated by compounds like DiA, a green fluorescent membrane stain. biotium.com The ability to synthesize a range of acridinium dyes with varied photophysical properties allows for their use in diverse applications, from biological imaging to materials with specific optical characteristics. nih.gov

Acridine derivatives have been identified as effective corrosion inhibitors for metals in acidic environments. The protective action stems from the adsorption of the organic molecule onto the metal surface, forming a barrier that slows both anodic metal dissolution and cathodic hydrogen evolution. psu.edu

A study on 2,10-dimethylacridin-9(10H)-one (DMA), a close derivative of the title compound, demonstrated its high efficiency in protecting C38 steel in a 0.5 M H₂SO₄ solution. The inhibition efficiency was found to increase with the concentration of the inhibitor. psu.edu The adsorption of the DMA molecule on the steel surface was found to follow the Langmuir adsorption isotherm, suggesting the formation of a monolayer protective film. psu.edu

The presence of iodide ions can further enhance the performance of organic corrosion inhibitors through a synergistic effect. semanticscholar.orgorientjchem.org Iodide ions adsorb onto the metal surface, creating a negative charge that facilitates the adsorption of the positively charged organic cations (like the acridinium ion). semanticscholar.orgjmaterenvironsci.com This cooperative mechanism leads to a more stable and effective protective layer than either component could achieve alone. orientjchem.orgjmaterenvironsci.com Research on other organic compounds has shown that the addition of potassium iodide (KI) significantly boosts inhibition efficiency. semanticscholar.orgorientjchem.org

Table 1: Corrosion Inhibition Efficiency of 2,10-dimethylacridin-9(10H)-one (DMA) on C38 Steel Data extracted from weight loss measurements in 0.5 M H₂SO₄. psu.edu

Inhibitor Concentration (M)Inhibition Efficiency (IEw %)
1.00E-0655.4
5.00E-0672.1
1.00E-0580.2
5.00E-0588.5
1.00E-0493.6

Catalysis in Complex Organic Synthesis

Acridinium salts have emerged as powerful, metal-free photoredox catalysts, revolutionizing approaches to organic synthesis. researchgate.netnih.gov These organic dyes can absorb visible light to reach an excited state with extremely high oxidizing potential, enabling them to catalyze reactions that were traditionally reliant on expensive and unsustainable transition-metal complexes. nih.govuochb.cz

The catalytic cycle involves the photoexcited acridinium salt accepting an electron from a substrate molecule (photoinduced electron transfer or PET), which generates highly reactive radical intermediates. nih.gov This process allows for the activation of otherwise inert C-H bonds and the formation of challenging carbon-carbon and carbon-heteroatom bonds under mild reaction conditions. researchgate.net

Researchers have developed increasingly robust acridinium catalysts by modifying the core structure, for instance, through N-arylation or the addition of bulky substituents to prevent degradation. nih.gov These second-generation catalysts have expanded the scope of photoredox catalysis, finding use in the late-stage functionalization of complex, biologically relevant molecules. nih.govresearchgate.net The development of scalable synthesis routes for these acridinium dyes is making this sustainable catalytic platform more accessible to the broader chemistry community. thieme-connect.com

Enabling Challenging Chemical Transformations

Derivatives of 9,10-Dimethylacridin-10-ium iodide, such as 9-mesityl-10-methylacridinium (B1239669) and 9-(4-halo-2,6-xylyl)-10-methylacridinium ions, have proven to be potent photoredox catalysts capable of facilitating a range of challenging chemical transformations. These reactions are often difficult to achieve through conventional synthetic methods, highlighting the unique reactivity unlocked by these acridinium-based systems.

One notable application is in the photocatalytic oxygenation and trifluoromethylation of toluene (B28343) derivatives . For instance, the use of a 9-(4-halo-2,6-xylyl)-10-methylacridinium ion as a photocatalyst allows for the efficient oxygenation of toluene with oxygen. acs.org This process is initiated by an electron transfer from the toluene to the excited state of the acridinium catalyst. acs.org In a similar vein, the metal-free trifluoromethylation of toluene derivatives has been successfully achieved using this catalyst in conjunction with a trifluoromethyl source. acs.org The reaction proceeds under visible light irradiation and demonstrates the catalyst's ability to generate highly reactive intermediates. acs.org

The following table details the yields of photocatalytic trifluoromethylation of various toluene derivatives using a 9-(4-halo-2,6-xylyl)-10-methylacridinium ion catalyst:

SubstrateProduct(s)Yield (%)
Toluenep- and o-trifluoromethyltoluene9 (para), 25 (ortho)
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Another significant area of application is the photocatalytic bromination of aromatic hydrocarbons . The 9-mesityl-10-methylacridinium ion has been shown to be an effective photocatalyst for the selective monobromination of aromatic compounds using molecular oxygen and hydrogen bromide. This reaction is initiated by photoinduced electron transfer within the catalyst, leading to the formation of a reactive intermediate that facilitates the bromination process.

Furthermore, these acridinium-based catalysts have been employed in anti-Markovnikov hydrofunctionalization of alkenes . A notable example is the anti-Markovnikov addition of carboxylic acids to alkenes, catalyzed by an acridinium photooxidant. This reaction provides a direct and selective method for the synthesis of valuable adducts from readily available starting materials.

Sustainable Chemical Process Development

The development of sustainable chemical processes is a paramount goal in modern chemistry, driven by the need to reduce environmental impact and improve economic viability. This compound and its derivatives are at the forefront of this movement within photoredox catalysis, offering a sustainable alternative to traditional precious metal-based photocatalysts. capes.gov.brnih.govacs.org

The most widely used photocatalysts have historically been complexes of rare and expensive precious metals such as iridium and ruthenium. capes.gov.brnih.govacs.org While highly effective, the low natural abundance and high cost of these metals limit their large-scale industrial applications and raise concerns about their long-term sustainability. capes.gov.brnih.govacs.org

In contrast, acridinium-based photocatalysts are purely organic molecules, composed of abundant elements like carbon, hydrogen, and nitrogen. rsc.org This inherent advantage makes them significantly more cost-effective and environmentally benign. rsc.org Their synthesis is often straightforward, further contributing to their economic viability. rsc.org

The exceptional photophysical properties of acridinium salts, including their strong reduction potential in the excited state, high stability, and good solubility in a wide range of solvents, make them excellent photocatalysts for a plethora of transformations. rsc.org Their performance is often comparable, and in some cases superior, to that of their iridium-based counterparts. capes.gov.bracs.org This combination of high efficiency and sustainable composition positions this compound and its derivatives as key players in the future of sustainable chemical manufacturing.

The following table provides a comparative overview of key properties of acridinium-based photocatalysts versus traditional iridium-based catalysts:

FeatureAcridinium-Based PhotocatalystsIridium-Based Photocatalysts
Composition Organic (C, H, N, etc.)Contains precious metal (Iridium)
Cost LowerHigher
Sustainability High (based on abundant elements)Low (based on rare element)
Excited State Potential Strongly reducingTunable, often strongly reducing/oxidizing
Generality of Use Broad applicability in photoredox catalysisBroad applicability in photoredox catalysis

By offering a viable and powerful alternative to precious metal catalysts, this compound and its derivatives are paving the way for the development of more sustainable and economically feasible chemical processes, thereby driving innovation in both academic research and industrial applications.

Q & A

Q. What is the optimal synthetic route for 9,10-Dimethylacridin-10-ium iodide, and what factors influence yield?

The compound is synthesized via alkylation of 9-methylacridine with iodomethane, yielding this compound (ADI) with reported yields of 41.4–51.7% . Key factors affecting yield include reaction time, stoichiometric ratios, and purification methods (e.g., recrystallization). Researchers should monitor reaction progress using thin-layer chromatography (TLC) and optimize solvent systems (e.g., ethanol-water mixtures) for crystallization.

Q. How should this compound be purified and stored to maintain stability?

ADI should be stored in airtight, light-protected containers under inert gas (e.g., argon) to prevent oxidation. Compatibility issues include avoiding contact with strong acids/oxidizers and moisture . Purification via column chromatography (silica gel, dichloromethane/methanol eluent) ensures removal of unreacted precursors. Stability tests under varying temperatures (e.g., 4°C vs. room temperature) are recommended for long-term storage protocols.

Advanced Research Questions

Q. How can researchers optimize reaction conditions to improve ADI yields beyond 50%?

Advanced optimization involves systematic Design of Experiments (DoE) to evaluate interactions between variables like temperature, solvent polarity, and catalyst presence. For example, microwave-assisted synthesis may reduce reaction time and improve yield . Post-synthetic modifications, such as counterion exchange (e.g., replacing iodide with hexafluorophosphate), could enhance solubility for downstream applications.

Q. What spectroscopic techniques are most effective for characterizing ADI in cell imaging applications?

ADI’s acridine core enables strong UV-Vis absorption (λmax ~ 400–450 nm) and fluorescence emission, making it suitable for confocal microscopy. Raman spectroscopy is particularly effective for tracking ADI-labeled nanoparticles in cellular environments due to its distinct vibrational signatures (e.g., C–N stretching at ~1350 cm<sup>−1</sup>) . Coupling with surface-enhanced Raman spectroscopy (SERS) amplifies sensitivity for single-cell imaging.

Q. How do researchers address discrepancies in reported biological activity data for ADI in cellular assays?

Contradictions in cytotoxicity or imaging efficiency may arise from variations in cell lines (e.g., A549 vs. HeLa), incubation times, or nanoparticle conjugation methods. Researchers should standardize protocols:

  • Use identical cell densities (e.g., 1 × 10<sup>4</sup> cells/well) and exposure durations (e.g., 10 hours for AuNS–C5AD-BSA complexes) .
  • Include controls for autofluorescence and nanoparticle aggregation.
  • Validate results with orthogonal techniques (e.g., flow cytometry vs. fluorescence microscopy).

Q. What strategies mitigate ADI’s potential decomposition under experimental conditions?

Decomposition pathways (e.g., hydrolysis or photodegradation) can be minimized by:

  • Conducting reactions under anhydrous conditions (e.g., Schlenk line techniques).
  • Adding radical scavengers (e.g., BHT) during prolonged storage.
  • Monitoring degradation via HPLC-MS to identify byproducts and adjust protocols.

Methodological Guidance

  • Data Contradiction Analysis : When conflicting results emerge (e.g., variable cytotoxicity across studies), perform meta-analyses comparing experimental parameters. Use tools like Bland-Altman plots or hierarchical clustering to identify outlier conditions .
  • Experimental Design : Follow IMRaD structure for reporting: clearly define objectives (Introduction), detail synthesis protocols (Methods), highlight trends in results (e.g., yield vs. temperature), and contextualize findings with prior work (Discussion) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.